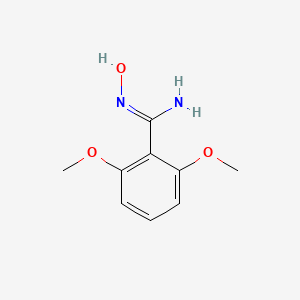

N-hydroxy-2,6-dimethoxybenzimidamide

Description

Structure

3D Structure

Properties

CAS No. |

500024-83-9 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

N'-hydroxy-2,6-dimethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |

InChI Key |

WTEALACSROTXMU-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)/C(=N/O)/N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=NO)N |

Origin of Product |

United States |

Synthetic Strategies for N Hydroxy 2,6 Dimethoxybenzimidamide and Analogous Structures

Established Reaction Pathways for the N-Hydroxybenzimidamide Moiety

The formation of the N-hydroxybenzimidamide core can be achieved through several reliable synthetic routes. The most common and direct method involves the use of nitrile precursors, though alternative pathways exist, offering flexibility in substrate scope and reaction conditions.

The most prevalent and straightforward method for the synthesis of N-hydroxybenzimidamides is the direct reaction of a nitrile precursor with hydroxylamine (B1172632). researchgate.net This nucleophilic addition reaction is a general and effective pathway for converting the cyano group into the desired amidoxime (B1450833) moiety. researchgate.net

In the specific case of N-hydroxy-2,6-dimethoxybenzimidamide, the synthesis would commence from 2,6-dimethoxybenzonitrile (B106112). The reaction typically involves treating the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. nih.gov The base, such as triethylamine (B128534) (Et₃N) or sodium carbonate, is necessary to liberate the free hydroxylamine nucleophile from its hydrochloride salt. The reaction is commonly carried out in a protic solvent like ethanol (B145695) at elevated temperatures to drive the reaction to completion. nih.gov

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final N-hydroxybenzimidamide product. This method is widely used due to the commercial availability of a vast array of substituted benzonitriles and the simplicity of the reaction setup. nih.gov

One significant alternative involves the use of imidoyl chloride intermediates. ijesi.org These reactive species can be prepared from the corresponding amide and subsequently treated with a hydroxylamine derivative to form the N-hydroxyamidine structure. For example, N'-hydroxy-N-alkylpyridinecarboximidamides have been synthesized from pyridinehydroximoyl chloride intermediates. researchgate.net

Another approach involves the modification of existing amidine-like structures. N-hydroxy- and N-aminoguanidines, which are structurally related to N-hydroxyamidines, have been prepared from reactions involving hydroxylamines with various benzotriazole-based reagents. nih.gov Additionally, methods starting from aldoximes have been explored. For instance, the chlorination of aldoximes followed by treatment with substituted hydroxylamines can yield N,N'-substituted amidines. semanticscholar.org These alternative strategies broaden the scope of accessible N-hydroxyamidine analogs.

Regioselective Synthesis and Stereochemical Considerations

For a molecule like this compound, the synthesis starting from 2,6-dimethoxybenzonitrile is inherently regioselective. The positions of the methoxy (B1213986) groups are predetermined by the starting material, and the reaction with hydroxylamine occurs exclusively at the cyano group.

A key stereochemical aspect of N-hydroxybenzimidamides is the potential for geometric isomerism (E/Z isomerism) about the carbon-nitrogen double bond (C=N). The product is often obtained as a mixture of isomers, or predominantly as the more thermodynamically stable isomer, depending on the reaction conditions and the substitution pattern on the aromatic ring. The characterization of the specific isomer or the ratio of isomers formed is a critical aspect of the analytical process.

Process Optimization and Scalability in N-Hydroxybenzimidamide Synthesis

Transitioning the synthesis of N-hydroxybenzimidamides from a laboratory scale to a larger, industrial scale requires careful process optimization to ensure efficiency, safety, reproducibility, and cost-effectiveness. aragen.com This involves a systematic evaluation of critical process parameters using methodologies such as Quality by Design (QbD) and Design of Experiments (DoE). aragen.com

Key parameters for optimization include:

Reaction Temperature and Time: Determining the optimal temperature profile to maximize reaction rate while minimizing the formation of impurities or degradation of the product.

Reagent Stoichiometry: Fine-tuning the molar ratios of the nitrile, hydroxylamine, and base to maximize yield and minimize residual starting materials.

Solvent Selection: Choosing a solvent that provides good solubility for reactants, facilitates the reaction, and allows for an efficient and scalable product isolation procedure (e.g., crystallization).

Workup and Isolation: Developing a robust and repeatable protocol for quenching the reaction, removing byproducts (like triethylamine hydrochloride), and isolating the final product with high purity and yield.

Advanced Process Analytical Technology (PAT) tools can be employed to monitor the reaction in real-time, providing a deeper understanding of the reaction kinetics and helping to define a robust and scalable manufacturing process. aragen.com The ultimate goal is to develop a process that is not only high-yielding but also consistently delivers the product with the required quality attributes. aragen.com

Analytical Characterization Methodologies in Synthetic Organic Chemistry

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the molecular structure, confirming the successful formation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure. The spectra would be expected to show characteristic signals corresponding to the different chemical environments within the molecule.

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the dimethoxy-substituted ring. Due to the symmetry of the 2,6-disubstituted pattern, a characteristic splitting pattern would be observed. Sharp singlets corresponding to the two equivalent methoxy groups (-OCH₃) would be present in the upfield region. Additionally, broad, exchangeable signals for the -OH and -NH₂ protons would be visible.

¹³C NMR: The carbon spectrum would show signals for the unique carbons in the molecule. Key signals would include those for the C=N carbon, the ipso-carbons attached to the methoxy groups, the other aromatic carbons, and the carbons of the methoxy groups.

Interactive Table 1: Expected NMR Data for this compound

| Analysis Type | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic CH | 6.5 - 7.5 | Splitting pattern depends on the coupling between aromatic protons. |

| ¹H NMR | Methoxy (-OCH₃) | 3.7 - 3.9 | Typically a sharp singlet for the six equivalent protons. |

| ¹H NMR | Amine (-NH₂) | 5.0 - 7.0 | Broad, exchangeable signal. |

| ¹H NMR | Hydroxyl (-OH) | 9.0 - 11.0 | Broad, exchangeable signal. |

| ¹³C NMR | C=N | 145 - 155 | Characteristic chemical shift for the imidamide carbon. |

| ¹³C NMR | Aromatic C-O | 155 - 165 | Chemical shift for the two carbons attached to the methoxy groups. |

| ¹³C NMR | Aromatic C-H / C-C | 100 - 135 | Signals for the remaining aromatic carbons. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of an N-hydroxyamidine exhibits several characteristic absorption bands. ijesi.org

Interactive Table 2: Characteristic IR Absorption Bands for N-hydroxybenzimidamides

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3400 (Broad) |

| N-H | Stretching | 3100 - 3350 (Medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N | Stretching | 1640 - 1680 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the exact mass with high precision, allowing for the unambiguous confirmation of the molecular formula (C₉H₁₂N₂O₃). nih.govnih.gov The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 197.09. Analysis of the fragmentation pattern can provide further structural confirmation.

Chromatographic Purity Assessment (TLC, HPLC)

The assessment of purity is a critical step following the synthesis of this compound and its analogs to ensure the removal of starting materials, reagents, and side products. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are fundamental methods employed for this purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. For N'-hydroxy-imidamide derivatives, TLC is a commonly used technique. researchgate.net The separation is based on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. researchgate.netresearchgate.net Visualization of the separated spots on the TLC plate can be achieved using methods such as exposure to iodine vapor or under ultraviolet (UV) light. researchgate.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For a series of analogous N'-hydroxy-N-alkylpyridine-2-carboximidamides, Rf values have been determined using a mixture of acetone (B3395972) and chloroform (B151607) as the mobile phase. researchgate.net

| Compound | Mobile Phase (v/v) | Rf Value | Reference |

|---|---|---|---|

| N'-hydroxy-N-octylpyridine-2-carboximidamide | acetone-chloroform 1:1 | 0.57 | researchgate.net |

| N'-hydroxy-N-(2-ethylhexyl)pyridine-2-carboximidamide | acetone-chloroform 1:1 | 0.56 | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated and quantitative technique used to determine the precise purity of a compound. It is also employed to monitor reaction rates, such as the cyclization of N-hydroxy dipeptide esters. psu.edu A typical setup for analyzing analogous aromatic compounds involves reverse-phase chromatography with UV detection. researchgate.net In this method, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. researchgate.net

The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. A sensitive HPLC method developed for a complex N-hydroxy-containing aromatic amide demonstrated linearity over a wide concentration range, with high accuracy and precision. researchgate.net

| Parameter | Description / Value | Reference |

|---|---|---|

| Technique | Reverse-phase chromatography with isocratic elution | researchgate.net |

| Detection | UV Detection | researchgate.net |

| Linearity Range | 0.25-20 μg/ml/g | researchgate.net |

| Intra/Inter-day Accuracy | 95% | researchgate.net |

| Precision Variation | Below 10% | researchgate.net |

| Limit of Detection (LOD) | 0.1 ng | researchgate.net |

| Limit of Quantification (LOQ) | 0.2 ng | researchgate.net |

X-ray Crystallography for Structural Elucidation

The crystal structure of (E)-4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide, a Schiff base with related functional groups, was determined by single-crystal X-ray diffraction. researchgate.net Similarly, the structure of a co-crystal containing N'-(2-hydroxy-3-methoxy benzylidene)-4-nitrobenzenesulfonylhydrazide has also been elucidated. These studies reveal key structural parameters such as the crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.net

| Parameter | (E)-4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide researchgate.net | N'-(2-hydroxy-3-methoxy benzylidene)-4-nitrobenzenesulfonylhydrazide Co-crystal |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 14.3951(3) | 6.6771(2) |

| b (Å) | 8.7449(2) | 19.2072(6) |

| c (Å) | 21.1047(4) | 17.3980(1) |

| β (°) | Not Reported | 95.56(3) |

| Volume (Å3) | 2656.74(10) | 2219.01(1) |

| Z (Molecules per unit cell) | 8 | Not Reported |

Chemical Modification and Derivatization of the N Hydroxy 2,6 Dimethoxybenzimidamide Scaffold

Strategies for Aromatic Ring Functionalization

The 2,6-dimethoxy-substituted phenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two methoxy (B1213986) groups. makingmolecules.commsu.edu These groups direct incoming electrophiles to the ortho and para positions. libretexts.org In this specific scaffold, the C4 position is para to the C1-amidine substituent, while the C3 and C5 positions are ortho. The combined activating influence of the two methoxy groups generally makes the ring significantly more reactive than benzene (B151609) itself. oneonta.edu

The regioselectivity of electrophilic substitution on the N-hydroxy-2,6-dimethoxybenzimidamide ring is primarily governed by the powerful ortho, para-directing nature of the two methoxy substituents. msu.edulibretexts.org The amidoxime (B1450833) moiety is generally considered an electron-withdrawing and deactivating group, but its influence is likely overridden by the potent activation from the methoxy groups.

The primary positions for substitution are C3, C4, and C5. Steric hindrance from the existing methoxy groups at C2 and C6 may influence the distribution of products, potentially favoring substitution at the less hindered C4 position. However, the electronic activation at the C3 and C5 positions remains significant. The feasibility of common electrophilic aromatic substitution reactions is high, provided that reaction conditions are controlled to prevent polysubstitution or side reactions.

Table 1: Feasible Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Potential Electrophile | Expected Substitution Pattern |

|---|---|---|---|

| Halogenation | Br₂, Lewis Acid (e.g., FeBr₃) or Cl₂, Lewis Acid (e.g., FeCl₃) | Br⁺ or Cl⁺ | Primarily mono-substitution at the C4 position, with potential for C3/C5 isomers. |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Predominantly C4-nitro substitution, requires careful temperature control due to high ring activation. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | Reversible reaction leading to the C4-sulfonic acid derivative. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylation is expected at the C4 position to introduce a ketone moiety. |

The introduction of various functional groups onto the aromatic ring opens avenues for further derivatization.

Halogens (Cl, Br): Halogenated derivatives serve as valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, alkyl, or alkyne moieties.

Nitro Group (NO₂): The nitro group is a versatile handle for subsequent chemical transformations. masterorganicchemistry.com It can be readily reduced to an amino group (-NH₂) using reagents like tin (Sn) or iron (Fe) in the presence of acid. oneonta.edu This resulting aniline (B41778) derivative can then undergo a wide range of reactions, including diazotization and amide bond formation.

Sulfonic Acid Group (SO₃H): The introduction of a sulfonic acid group significantly increases the polarity and water solubility of the molecule. This group can also be converted into other functionalities, such as sulfonamides or sulfonyl halides. oneonta.edu

Acyl Group (COR): The Friedel-Crafts acylation introduces a ketone, which can be a site for further modifications, such as reduction to a secondary alcohol or conversion into other functional groups. masterorganicchemistry.com

Modifications at the N-Hydroxy Amidine Group

The N-hydroxy amidine (amidoxime) functional group is a key site for modification, influencing properties such as basicity, hydrogen bonding capability, and metabolic stability. Key modifications include reduction, acylation, and alkylation.

Reduction to Amidine: The N-hydroxyamidine group can be reduced to the corresponding amidine. This transformation is of particular interest in medicinal chemistry, as N-hydroxyamidines often serve as prodrugs for more basic amidine-containing active compounds. nih.govresearchgate.net The reduction converts the less basic N-hydroxylated derivative back to the strongly basic amidine, a process that can occur enzymatically in vivo. nih.govresearchgate.net

Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides to form N-acyloxy amidine derivatives. This modification masks the acidic proton of the hydroxyl group and can alter the compound's lipophilicity and electronic properties.

Alkylation: Reaction with alkylating agents, such as alkyl halides in the presence of a base, leads to the formation of N-alkoxy amidine derivatives. This modification can improve metabolic stability by protecting the hydroxyl group from enzymatic conjugation.

Table 2: Modifications of the N-Hydroxy Amidine Group

| Modification Type | Reagents | Resulting Functional Group |

|---|---|---|

| Reduction | Reducing agents (e.g., catalytic hydrogenation, Sn/HCl) | Amidine |

| Acylation | Acid chloride (RCOCl), Base | N-Acyloxy amidine |

| Alkylation | Alkyl halide (R-X), Base | N-Alkoxy amidine |

Cyclization Reactions and Formation of Related Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)

N-hydroxyamidines are well-established and valuable intermediates for the synthesis of five-membered heterocyclic rings, such as 1,2,4-oxadiazoles and 1,2,4-triazoles. researchgate.net This is due to the presence of both nucleophilic and electrophilic centers within the functional group, facilitating intramolecular cyclization reactions.

Formation of 1,2,4-Oxadiazoles: A common and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an N-hydroxyamidine with an acylating agent, such as an acid chloride or carboxylic acid (often activated with a coupling agent like EDC). rjptonline.org The initial O-acylated intermediate undergoes a subsequent dehydration and cyclization, often promoted by heat, to yield the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov

Formation of 1,2,4-Triazoles: The N-hydroxyamidine scaffold can also be used to construct 1,2,4-triazoles. One established route involves a copper-catalyzed one-pot reaction between an N-hydroxyamidine and a nitrile. researchgate.netnih.gov This process proceeds through intermolecular addition followed by an intramolecular cyclization and dehydration sequence to afford the 3,5-disubstituted 1,2,4-triazole. nih.gov

Table 3: Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Co-reactant | Synthetic Strategy |

|---|---|---|

| 1,2,4-Oxadiazole | Carboxylic Acid / Acid Chloride | Acylation of the N-hydroxy group followed by thermal or base-catalyzed dehydrative cyclization. rjptonline.org |

| 1,2,4-Triazole | Nitrile | Copper-catalyzed condensation and intramolecular cyclization. researchgate.netnih.gov |

Structure Activity Relationship Sar Analysis of N Hydroxy 2,6 Dimethoxybenzimidamide Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for N-hydroxybenzimidamide derivatives relies on a combination of computational and experimental methodologies designed to correlate chemical structure with biological activity. These frameworks are essential for rational drug design and the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR represents a primary computational approach, creating mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. nih.govunair.ac.idmdpi.com For scaffolds similar to benzimidamides, such as substituted benzamides and benzimidazoles, QSAR studies have successfully modeled antimicrobial and anticancer activities. nih.govunair.ac.id These models often use topological descriptors, molecular connectivity indices, and steric parameters to predict activity, thereby guiding the synthesis of more potent analogs. nih.gov

3D-QSAR Approaches (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) offer a more detailed understanding by considering the molecule's 3D structure. nih.govuss.cl These methods map the steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a set of aligned molecules to determine which spatial properties are critical for biological function. nih.govnih.govacs.org For benzimidazole (B57391) and benzamide (B126) derivatives, CoMFA and CoMSIA have provided predictive models that guide modifications to enhance receptor affinity and selectivity. nih.govnih.gov The resulting contour maps highlight regions where, for instance, bulky groups or electronegative atoms would be beneficial or detrimental to activity. researchgate.net

Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govnih.gov For classes of inhibitors related to N-hydroxybenzimidamides, pharmacophore models have been developed from sets of active compounds. researchgate.net These models serve as 3D queries for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

Impact of Structural Variations on Biological Efficacy and Selectivity

Systematic structural modifications of the N-hydroxybenzimidamide scaffold are crucial for optimizing biological efficacy and achieving selectivity for the desired target. SAR studies on related benzimidazole and benzamide cores reveal key insights into how different substituents influence activity. rroij.comnih.gov

Substitutions on the Benzene (B151609) Ring: The nature and position of substituents on the phenyl ring can dramatically alter biological activity. In studies of N-substituted benzimidazole carboxamides, the number and placement of methoxy (B1213986) groups were found to strongly impact antiproliferative and antioxidative effects. tandfonline.comnih.govproquest.com For instance, the introduction of electron-donating groups on the C-2-phenyl ring of a benzimidazole core has been shown to significantly increase anticancer activity. rsc.org Conversely, adding a chlorine atom or a nitro-group can decrease anti-proliferative effects in some benzamide series. nih.gov

Modifications of the Benzimidazole Core and N-Substituents: The most important positions for substitution on the benzimidazole core are often N-1, C-2, and C-5(6). tandfonline.com Altering the substituent at the N-1 position of benzimidazole derivatives has been a successful strategy for modulating activity. Studies have shown that varying the N-substituent from a methyl to an isobutyl group can significantly affect antiproliferative potency against different cell lines. nih.govproquest.com

The following table, derived from data on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, illustrates the impact of varying the carboxamide substituent on cytotoxic activity against the A549 lung cancer cell line. rsc.org

| Compound | R Group (on Carboxamide) | IC₅₀ (µM) against A549 Cells |

| 5a | Phenyl | 5.37 |

| 5d | 4-Fluorophenyl | 1.84 |

| 5h | 4-Methylphenyl | 1.25 |

| 5j | 4-Methoxyphenyl | 0.88 |

| 5o | 2,4-Dimethoxyphenyl | 0.15 |

| Cisplatin | (Reference Drug) | 5.77 |

This data clearly demonstrates that modifications to the peripheral phenyl ring of the carboxamide side chain significantly influence cytotoxic efficacy. Specifically, the addition of electron-donating methoxy groups enhances potency, with the 2,4-dimethoxyphenyl derivative (5o ) showing activity far superior to the reference drug, cisplatin. rsc.org

Pharmacophore Development and Design Principles for N-Hydroxybenzimidamide Analogs

Pharmacophore modeling is a cornerstone in the rational design of novel analogs by abstracting the key molecular interaction features responsible for a compound's biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather the spatial arrangement of essential chemical characteristics. nih.gov

Key Pharmacophoric Features: For inhibitors of various enzymes, common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govresearchgate.net In the context of N-hydroxybenzimidamide analogs, the N-hydroxy-amidine group itself is a potent metal-chelating moiety and can act as both a hydrogen bond donor and acceptor. The dimethoxy-substituted benzene ring provides a distinct hydrophobic and aromatic feature.

Model Development and Application: A pharmacophore model is typically generated from a set of known active ligands. nih.gov For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors developed a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor (AADDR). researchgate.net This validated model was then used to build a 3D-QSAR model, which further elucidated that hydrophobic character was crucial for inhibitory activity. researchgate.net Such a model for N-hydroxybenzimidamide analogs would guide the design of new compounds by ensuring they possess the correct spatial arrangement of these key features, increasing the probability of successful target binding.

Conformational Dynamics and Their Correlation with Activity

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. The study of conformational dynamics, including the preference for certain torsion angles and the energy barriers to rotation, provides invaluable insight into the bioactive conformation.

Torsional Strain and Bioactive Conformation: Rotation around single bonds is a key determinant of a molecule's 3D shape. researchgate.net The energy associated with this rotation dictates conformational preference. acs.orgnih.gov Studies have shown that ligands generally bind to proteins in low-strain conformations, with the most probable conformations corresponding to global energy minima. researchgate.netacs.org However, the protein can induce a conformation that is higher in energy than the gas-phase minimum, with an average strain energy of approximately 0.6 kcal/mol per torsion motif. nih.govresearchgate.net Understanding the energy profile of key rotatable bonds in N-hydroxy-2,6-dimethoxybenzimidamide, such as the bond between the benzene ring and the imidamide carbon, is essential for predicting its likely binding pose. A torsion scan can reveal the lowest energy conformations and the energy penalty required to adopt other shapes that might be necessary for receptor binding. wuxiapptec.com

Conformational Preferences of N-Hydroxy Amides: The N-hydroxy amide functional group can influence local backbone geometry. Studies on N-hydroxy peptoids have shown that these groups strongly favor trans conformations and can participate in unique hydrogen bonds that enforce specific local geometries. nih.gov The N-OH group is a strong hydrogen bond donor, and this property can be exploited to create specific intramolecular or intermolecular interactions that stabilize a desired conformation. nih.gov This suggests that the N'-hydroxy group in the target compound could play a significant role in orienting the molecule within a binding site.

Ligand Efficiency Metrics in the Optimization of Benzimidamide Scaffolds

During the lead optimization process, it is common for potency to increase alongside an undesirable increase in molecular size and lipophilicity, a phenomenon known as "molecular obesity." sciforschenonline.org Ligand efficiency (LE) metrics are critical tools used to guide the development of more drug-like candidates by normalizing potency for these properties. researchgate.netmtak.hu

Ligand Efficiency (LE) and Lipophilic Efficiency (LipE):

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a ligand. It helps assess whether a compound's potency comes from an efficient, high-quality fit with the target or simply from having many atoms making weak contacts. A higher LE value is generally desirable, with a recommended value of >0.3 often used as a benchmark during hit and lead optimization. researchgate.netresearchgate.net

Lipophilic Ligand Efficiency (LLE or LipE) combines potency (pIC₅₀ or pKᵢ) and lipophilicity (logP or logD). sciforschenonline.orgyoutube.com It is calculated as LLE = pIC₅₀ - logP. This metric assesses how efficiently a ligand utilizes its lipophilicity to achieve binding affinity. mtak.hu An ideal LLE for an optimized drug candidate is often considered to be in the range of 5-7 or greater. mtak.hu Increasing potency without a corresponding increase in lipophilicity leads to a higher LLE, which is associated with improved ADMET and safety profiles. mtak.hu

Application in Scaffold Optimization: The use of LE and LLE helps medicinal chemists make more informed decisions. researchgate.net By tracking these metrics, project teams can prioritize compounds or structural modifications that improve potency without disproportionately increasing molecular weight or lipophilicity. sciforschenonline.org This helps in selecting higher quality lead compounds that are more likely to succeed in later stages of drug development. researchgate.netmtak.hu

The following table provides a hypothetical example of how these metrics could be applied to optimize a benzimidamide scaffold.

| Compound ID | R Group | MW | logP | IC₅₀ (nM) | pIC₅₀ | LE | LLE (LipE) |

| BENZ-01 | -H | 250 | 2.0 | 500 | 6.3 | 0.35 | 4.3 |

| BENZ-02 | -Cl | 284.5 | 2.7 | 100 | 7.0 | 0.37 | 4.3 |

| BENZ-03 | -OCH₃ | 280 | 1.9 | 80 | 7.1 | 0.38 | 5.2 |

| BENZ-04 | -CF₃ | 318 | 3.1 | 50 | 7.3 | 0.35 | 4.2 |

In this example, while BENZ-04 is the most potent (lowest IC₅₀), its LLE is lower than the lead compound BENZ-01 due to a significant increase in lipophilicity. In contrast, BENZ-03 shows improved potency and a significantly better LLE, making it a more promising candidate for further development as it achieves its potency more efficiently.

Mechanistic Insights into Biological Interactions of N Hydroxy 2,6 Dimethoxybenzimidamide

Enzyme Modulatory Activities

There is currently no publicly available scientific literature that has investigated or reported on the enzyme modulatory activities of N-hydroxy-2,6-dimethoxybenzimidamide. While the presence of a hydroxamic acid functional group in its structure suggests potential activity as a metalloenzyme inhibitor, as this moiety is common in classes of enzyme inhibitors such as histone deacetylase (HDAC) inhibitors, specific experimental data for this compound is absent.

Nicotinate Mononucleotide Adenylyltransferase (NadD) Inhibition in Pathogens

No studies were found that evaluated the effect of this compound on the activity of Nicotinate Mononucleotide Adenylyltransferase (NadD) from any pathogenic organism.

Histone Deacetylase (HDAC) Isoform Specificity (HDAC6, HDAC8, HDAC11)

There is no available research that has tested the inhibitory activity or isoform specificity of this compound against Histone Deacetylase (HDAC) isoforms, including HDAC6, HDAC8, and HDAC11.

Exploration of Other Relevant Enzymatic Targets

No other relevant enzymatic targets for this compound have been identified or explored in the available scientific literature.

Anti-Amyloidogenic and Protein Aggregation Modulation

There is no scientific evidence to date that has explored the role of this compound in the modulation of protein aggregation or its potential anti-amyloidogenic properties.

Inhibition of Alpha-Synuclein (B15492655) and Amyloid-beta Aggregation

No research has been published investigating the effects of this compound on the aggregation kinetics or fibril formation of either alpha-synuclein or amyloid-beta.

Elucidation of Molecular Binding Sites and Interaction Modes

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the molecular binding sites and precise interaction modes of this compound with biological targets. While the chemical structure of the compound is known, empirical studies to identify its protein or nucleic acid binding partners and to characterize the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions, covalent bonding) have not been reported. Computational modeling and docking studies, which could provide predictive insights into potential binding affinities and sites, also appear to be absent from the current body of scientific literature.

Antimicrobial Mode of Action Investigations

Comprehensive investigations into the antimicrobial mode of action of this compound are not available in the reviewed scientific literature. The subsequent sections reflect this lack of specific data for the compound .

Antibacterial Efficacy and Cellular Impact

There is no specific data from published studies that details the antibacterial efficacy of this compound against various bacterial strains. Consequently, information regarding its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) is not available. Furthermore, research describing the cellular impact of this specific compound on bacteria, such as effects on cell wall synthesis, protein synthesis, or nucleic acid replication, has not been found in the public domain.

Antifungal Spectrum and Mechanism of Action

Similarly, the antifungal spectrum of this compound has not been characterized in the available scientific literature. There are no reported studies that have evaluated its efficacy against different fungal species. As a result, data on its potential mechanisms of action against fungi, for instance, inhibition of ergosterol (B1671047) synthesis or disruption of the fungal cell membrane, remains unelucidated.

Resistance Mechanisms and Overcoming Challenges

Given the absence of studies on the antimicrobial activity of this compound, there is no information regarding the development of resistance mechanisms by microorganisms to this compound. Research into potential strategies to overcome such challenges is therefore not applicable at this time.

Computational Approaches in the Study of N Hydroxy 2,6 Dimethoxybenzimidamide

In Silico Screening and Virtual Compound Library Design

In silico screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to be active against a specific biological target. longdom.org In the context of N-hydroxy-2,6-dimethoxybenzimidamide, this approach can be used to design a virtual library of derivatives. By systematically modifying the core structure of this compound, a vast chemical space can be explored to identify analogs with potentially improved activity, selectivity, and pharmacokinetic properties. acs.org

The design of a virtual combinatorial library begins with the selection of a core scaffold, in this case, this compound. nih.gov Various chemical reactions are then simulated to attach different functional groups or building blocks to this scaffold, resulting in a large and diverse library of virtual compounds. creative-biolabs.com This library can then be screened against a biological target of interest using methods like molecular docking to prioritize which derivatives are most promising for synthesis and experimental testing. rsc.org

An illustrative virtual library based on the this compound scaffold is presented in Table 1.

Table 1: Illustrative Virtual Compound Library Based on this compound

| Compound ID | R1-Substituent | R2-Substituent | Predicted Property (e.g., LogP) |

| NHD-001 | -H | -H | 1.8 |

| NHD-002 | -CH3 | -H | 2.2 |

| NHD-003 | -Cl | -H | 2.5 |

| NHD-004 | -H | -OCH3 | 1.7 |

| NHD-005 | -CH3 | -OCH3 | 2.1 |

Molecular Docking, Scoring Functions, and Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugdesign.org This technique is instrumental in understanding how this compound and its derivatives might interact with a specific protein target. The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and evaluating the interaction energy. iaanalysis.com

The accuracy of molecular docking is heavily reliant on the scoring function, which is an algorithm used to rank the different binding poses of the ligand. nih.govsemanticscholar.org Scoring functions estimate the binding affinity between the ligand and the receptor, allowing researchers to identify the most likely binding mode and to prioritize compounds from a virtual screen. github.io The recognition of the ligand by the target is governed by various intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, all of which are considered by the scoring function. iaanalysis.com

Table 2 provides a hypothetical example of docking results for this compound against a putative protein target.

Table 2: Hypothetical Molecular Docking Results for this compound

| Parameter | Value |

| Target Protein | Example Kinase 1 (EK1) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, GLU91, LEU132 |

| Number of Hydrogen Bonds | 3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.comwikipedia.org By developing a QSAR model for a set of this compound analogs, it is possible to predict the activity of unsynthesized compounds. neovarsity.orgpatsnap.com This predictive capability is invaluable for guiding the design of new molecules with enhanced therapeutic effects. nih.gov

The process of building a QSAR model involves several steps: curating a dataset of molecules with known activities, calculating molecular descriptors that encode the structural features of the molecules, selecting the most relevant descriptors, building a predictive model using statistical methods or machine learning, and rigorously validating the model's predictive power. wikipedia.orgneovarsity.org Once a reliable QSAR model is established, it can be used for predictive analytics to screen virtual libraries and prioritize compounds for synthesis. researchgate.net

A sample QSAR model equation and its statistical parameters are shown below:

pIC50 = 0.5LogP - 0.2MolecularWeight + 1.2*NumHDonors + c

Table 3: Statistical Parameters of a Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.75 | A measure of the predictive ability of the model. |

| RMSE (Root Mean Square Error) | 0.30 | The standard deviation of the residuals (prediction errors). |

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into the dynamic behavior of the ligand when bound to its target protein. researchgate.net These simulations can reveal important information about the stability of the protein-ligand complex and the key interactions that maintain binding. uzh.ch

One of the primary applications of MD simulations is conformational sampling, which involves exploring the different three-dimensional arrangements that a molecule can adopt. nih.govcalcus.cloud This is crucial for understanding the flexibility of both the ligand and the protein's binding site. portlandpress.com Furthermore, MD simulations can be used to calculate the binding free energy of a protein-ligand complex, which is a more accurate measure of binding affinity than the scores provided by docking programs. nih.govnih.gov

Table 4 presents hypothetical binding free energy data for the this compound-protein complex, decomposed into its constituent energy terms.

Table 4: Illustrative Binding Free Energy Calculation from MD Simulations

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -35.0 |

Homology Modeling and Protein Structure Prediction for Novel Targets

In cases where the three-dimensional structure of the biological target for this compound has not been experimentally determined, homology modeling can be employed. uniroma1.it This technique builds a 3D model of a protein of interest based on the known structure of a homologous protein (a template). nih.govresearchgate.net The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov

The process of homology modeling involves identifying a suitable template, aligning the target sequence with the template sequence, building the 3D model, and then refining and validating the model. nih.gov Once a reliable model of the target protein is generated, it can be used for molecular docking and other computational studies with this compound. bohrium.com Recent advances in artificial intelligence, such as AlphaFold, have significantly improved the accuracy of protein structure prediction, providing valuable resources for drug discovery, especially for novel targets. acs.orgnih.gov

Table 5: Key Steps and Considerations in Homology Modeling

| Step | Description | Key Consideration |

| Template Selection | Identifying a known protein structure with high sequence similarity to the target. | Sequence identity > 30% is generally required for a reliable model. |

| Sequence Alignment | Aligning the amino acid sequence of the target with the template. | Accuracy of the alignment is critical for the quality of the final model. |

| Model Building | Generating the 3D coordinates of the target protein based on the template structure. | Loop regions with no template equivalent are challenging to model accurately. |

| Model Validation | Assessing the quality of the generated model using various stereochemical checks. | Tools like Ramachandran plots are used to evaluate the model's geometry. |

Future Directions and Emerging Research Avenues for N Hydroxy 2,6 Dimethoxybenzimidamide

Rational Design of Next-Generation N-Hydroxybenzimidamide-Based Chemical Probes

The development of N-hydroxy-2,6-dimethoxybenzimidamide into a sophisticated chemical probe would hinge on a rational design strategy. This approach would aim to create next-generation probes with enhanced potency, selectivity, and functionality. Key to this would be the incorporation of reporter tags, such as fluorophores or biotin, to enable visualization and isolation of biological targets. Additionally, photoreactive groups could be introduced to allow for covalent cross-linking to target proteins upon photoactivation, facilitating more robust target identification. Computational modeling and structure-activity relationship (SAR) studies would be instrumental in guiding the precise placement of these functional moieties to minimize disruption of the compound's inherent biological activity.

Table 1: Potential Modifications for Next-Generation Chemical Probes

| Modification | Purpose | Example Functional Groups |

| Reporter Tag | Visualization and affinity purification | Fluorescein, Rhodamine, Biotin |

| Photoaffinity Label | Covalent cross-linking to targets | Diazirine, Benzophenone, Aryl azide |

| Click Chemistry Handle | Bioorthogonal ligation | Alkyne, Azide |

Identification and Validation of Undiscovered Biological Targets

A crucial area of future research will be the elucidation of the biological targets of this compound. A variety of modern techniques could be employed for this purpose. Affinity chromatography, using an immobilized version of the compound, could be used to pull down binding partners from cell lysates. A more advanced, label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay, which identifies target proteins based on their stabilization against proteolysis upon ligand binding. Furthermore, genetic approaches, such as CRISPR/Cas9-based screening, could identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.

Table 2: Methodologies for Biological Target Identification

| Methodology | Principle | Advantages |

| Affinity Chromatography-Mass Spectrometry | Immobilized compound captures binding proteins from cell lysates for identification by mass spectrometry. | Direct identification of binding partners. |

| Drug Affinity Responsive Target Stability (DARTS) | Target proteins are stabilized against protease digestion upon compound binding. | Does not require compound modification. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Applicable in living cells and tissues. |

| Genetic Screening (e.g., CRISPR/Cas9) | Identifies genes that modify cellular response to the compound. | Unbiased, genome-wide approach. |

Methodological Advancements in Synthesis and Characterization

Future research should also focus on optimizing the synthesis of this compound and its derivatives. The development of more efficient and scalable synthetic routes will be critical for producing sufficient quantities for extensive biological testing. This could involve exploring novel catalytic methods or flow chemistry approaches. In terms of characterization, advanced spectroscopic techniques will be necessary to unambiguously determine the structure and purity of the synthesized compounds. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and X-ray crystallography to determine the three-dimensional structure.

Table 3: Key Characterization Techniques

| Technique | Information Provided |

| ¹H and ¹³C NMR | Connectivity of atoms and structural backbone. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular weight. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups. |

| X-ray Crystallography | Three-dimensional atomic arrangement in the solid state. |

Addressing Challenges in Compound Optimization for Specific Research Applications

The optimization of this compound for specific research applications will require addressing several challenges. A key aspect will be improving its potency and selectivity for its intended biological target(s) while minimizing off-target effects. This will involve systematic SAR studies, where different parts of the molecule are chemically modified to understand their contribution to biological activity. Another challenge will be to enhance the compound's cell permeability and metabolic stability to ensure it can effectively reach its target in a cellular or in vivo context. Overcoming these hurdles will be crucial for translating this compound from a chemical entity into a valuable research tool or a potential therapeutic lead.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.